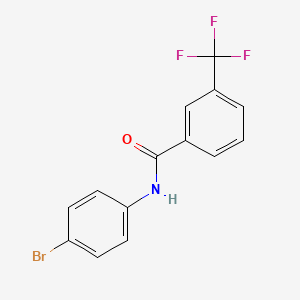

N-(4-bromophenyl)-3-(trifluoromethyl)benzamide

Overview

Description

N-(4-bromophenyl)-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C14H9BrF3NO It is a member of the benzamide family, characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 4-bromoaniline with 3-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar solvent and a base.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

N-(4-bromophenyl)-3-(trifluoromethyl)benzamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-N-(4-fluorophenyl)benzamide

- N-(4-bromophenyl)-4-(trifluoromethyl)benzamide

- N-(4-bromophenyl)-2-fluoro-4-(trifluoromethyl)benzamide

Uniqueness

N-(4-bromophenyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group on the benzamide core, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and specificities compared to similar compounds, making it a valuable compound for various research applications.

Biological Activity

N-(4-bromophenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound belonging to the benzamide family, characterized by its unique molecular structure that includes a bromophenyl group and a trifluoromethyl moiety. Its molecular formula is C14H9BrF3NO, and it has garnered attention for its potential biological activities, including enzyme inhibition and antimicrobial properties.

The compound's structure allows it to engage in various chemical reactions, such as substitution, oxidation, and coupling reactions. The presence of the bromine atom in the 4-bromophenyl group can facilitate nucleophilic substitutions, while the trifluoromethyl group can enhance the compound's lipophilicity and biological activity .

This compound interacts with specific molecular targets, including enzymes and receptors. The bromophenyl and trifluoromethyl groups are critical for enhancing binding affinity and specificity, which can modulate various biological pathways. Understanding these interactions is essential for elucidating its biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various benzamide derivatives, compounds with similar structures demonstrated varying degrees of activity against common pathogens:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 15.6 | Antibacterial |

| Control (Ciprofloxacin) | 2.0 | Antibacterial |

The compound showed comparable activity to established antibiotics, indicating its potential as an antimicrobial agent .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. In tests against various insect species, it demonstrated notable effectiveness:

| Insect Species | Mortality Rate (%) |

|---|---|

| Mythimna separate | 70% |

| Helicoverpa armigera | 50% |

| Spodoptera frugiperda | 60% |

These results suggest that this compound could be a viable candidate for agricultural applications .

Case Studies

- Enzyme Inhibition Studies : A study focusing on enzyme inhibition found that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential role in drug development targeting metabolic disorders .

- Toxicological Assessments : Toxicity studies conducted on zebrafish embryos revealed an LC50 value of approximately 14 mg/L, indicating low toxicity levels and supporting its use in further biological applications .

Properties

IUPAC Name |

N-(4-bromophenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF3NO/c15-11-4-6-12(7-5-11)19-13(20)9-2-1-3-10(8-9)14(16,17)18/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUHFWWSDVISOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.